molecular formula C13H10BrF3N6O2 B10934200 6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10934200
M. Wt: 419.16 g/mol
InChI Key: LKWCQLNWAXHVOZ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoroethoxy groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and trifluoroethoxy groups may make it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoroethoxy group may enhance its binding affinity and selectivity, while the bromine atom may contribute to its overall reactivity .

Comparison with Similar Compounds

Similar compounds to 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may exhibit similar biological activities but differ in their chemical properties and reactivity. For example, compounds with different halogen substituents (e.g., chlorine or iodine) may have different reactivity profiles and biological activities .

Properties

Molecular Formula

C13H10BrF3N6O2

Molecular Weight

419.16 g/mol

IUPAC Name

6-bromo-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H10BrF3N6O2/c14-8-2-18-11-1-10(21-23(11)4-8)12(24)20-9-3-19-22(5-9)7-25-6-13(15,16)17/h1-5H,6-7H2,(H,20,24)

InChI Key

LKWCQLNWAXHVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)NC3=CN(N=C3)COCC(F)(F)F)Br

Origin of Product

United States

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